molecular formula C5H8N2O2 B1383641 3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one CAS No. 2060021-64-7

3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one

Cat. No.: B1383641
CAS No.: 2060021-64-7
M. Wt: 128.13 g/mol
InChI Key: PKKRNKREJVAJOG-UHFFFAOYSA-N
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Description

3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one is a heterocyclic compound that features an oxazolone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2,2-dimethylpropanoic acid with phosgene or its derivatives to form the oxazolone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-1,3-oxazole: Shares a similar oxazolone ring structure but lacks the amino group.

    2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate: Another heterocyclic compound with different functional groups.

    4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-imidazol-3-one: Contains an imidazole ring instead of an oxazolone ring.

Uniqueness

3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

3-amino-4,4-dimethyl-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-5(2)3(6)7-9-4(5)8/h1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKRNKREJVAJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NOC1=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one
Reactant of Route 2
3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one
Reactant of Route 3
3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one
Reactant of Route 4
3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one
Reactant of Route 5
3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one
Reactant of Route 6
3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one

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